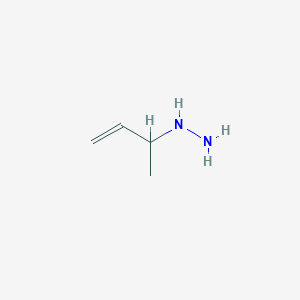

1-Methylallylhydrazine

Description

Contextualization within Organonitrogen Compound Research

Organonitrogen compounds are fundamental to modern life, with over 80% of top-selling pharmaceuticals and all top-ten agrochemicals containing at least one nitrogen atom. sjtu.edu.cn The synthesis of these compounds has traditionally relied on fossil fuels, prompting a shift towards more sustainable methods, such as utilizing biomass as a renewable carbon source. sjtu.edu.cn Research in this area is increasingly focused on developing novel catalytic systems and reaction pathways to produce a wide array of nitrogen-containing molecules, including amines, amino acids, and N-heterocycles, from renewable feedstocks. sjtu.edu.cn The electrochemical synthesis of organonitrogen compounds is also a burgeoning field, aiming to construct C-N bonds under ambient conditions driven by renewable energy. labapress.comresearchgate.net

Historical Development of Alkylhydrazine Synthetic Methodologies

The history of hydrazine (B178648) chemistry dates back to 1875 with Emil Fischer's serendipitous discovery of phenylhydrazine. princeton.edu The synthesis of free hydrazine hydrate (B1144303) was achieved by Curtius in 1887. princeton.edu Early methods for preparing alkylhydrazines often faced challenges such as overalkylation. princeton.edu Direct alkylation of hydrazine can be problematic, leading to a mixture of products. princeton.edu Consequently, various strategies have been developed to achieve controlled synthesis. These include the Raschig synthesis, which involves the reaction of an excess of an alkylamine with chloramine, and methods employing protecting groups to control reactivity. datapdf.com More recent advancements include enzymatic reductive hydrazinations, which offer a biocatalytic approach to synthesizing substituted alkylhydrazines. researchgate.netd-nb.info

Significance of Allylic Moieties in Chemical Transformations

The allyl group, with its characteristic −CH2−HC=CH2 structure, is a versatile functional group in organic synthesis. wikipedia.org Its significance stems from the enhanced reactivity of the allylic position, the carbon atom adjacent to the double bond. wikipedia.org Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidations and substitutions. wikipedia.org The allylic moiety is a key feature in many bioactive molecules and serves as a valuable building block for further chemical modifications. researchgate.net The development of catalytic enantioselective allylic C-H oxidation has become a powerful strategy for producing chiral building blocks from simple alkenes. nih.gov The versatility of the allyl group allows for a wide range of transformations, making it a crucial component in the synthesis of complex molecules. researchgate.netrsc.orgdiva-portal.org

Overview of Research Trajectories for Complex Hydrazine Derivatives

Current research on hydrazine derivatives is multifaceted, exploring their potential in various fields. In medicinal chemistry, novel hydrazine derivatives are being designed and synthesized as potential therapeutic agents, such as receptor tyrosine kinase inhibitors for cancer treatment. nih.govacs.org The development of new synthetic methods remains a key focus, with an emphasis on creating more efficient and selective reactions. rsc.org For instance, studies are exploring the synthesis of novel thiazole-Schiff base derivatives containing a fluorene (B118485) moiety for their antimicrobial and antioxidant properties. rsc.org Furthermore, the unique properties of hydrazine derivatives make them valuable in materials science, for example, as components in rocket fuels. researchgate.net The ongoing investigation into the structure-activity relationships of these compounds continues to drive the discovery of new applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-2-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-3-4(2)6-5/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMKECRNTYBFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methylallylhydrazine and Its Precursors

Direct Synthesis Approaches to 1-Methylallylhydrazine

Direct methods aim to introduce the methyl and allyl groups onto the hydrazine (B178648) scaffold in a controlled manner. The primary challenges in these syntheses are controlling the regioselectivity and preventing over-alkylation due to the presence of two nucleophilic nitrogen atoms.

Direct alkylation of hydrazine or methylhydrazine with a methylallyl halide is a straightforward approach, but it is often hampered by a lack of selectivity, leading to mixtures of mono-, di-, and tri-substituted products. To overcome these challenges, specialized techniques have been developed to achieve selective mono-alkylation.

One effective strategy involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated. For instance, a protected hydrazine can be treated with two equivalents of a strong base like n-butyllithium (n-BuLi) at low temperatures to form a dianion. Subsequent addition of an alkylating agent, such as methylallyl bromide, can proceed with greater control. The reaction rate is influenced by the nature of the leaving group in the alkyl halide, with reactivity increasing in the order of chloride < bromide < iodide. d-nb.info

Another approach to control selectivity is through the use of a protected hydrazine synthon, such as a hydrazone. For example, tert-butyl carbazate (B1233558) can be condensed with a ketone (e.g., acetone) to form a hydrazone. This protected hydrazine can then be alkylated under phase-transfer conditions using a base like potassium hydroxide (B78521) and a phase-transfer catalyst. The resulting alkylated hydrazone can then be hydrolyzed to yield the monoalkylated hydrazine.

Table 1: Alkylation of Protected Hydrazone under Phase-Transfer Conditions

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) |

| tert-Butyl isopropylidene carbazate | Alkyl Bromide | KOH | Tetrabutylammonium (B224687) hydrogen sulfate | Toluene | 80 |

This table illustrates a general method for alkylating a protected hydrazine, which can be adapted for the synthesis of this compound.

Reductive amination, or reductive hydrazination, provides an alternative route to N-alkylhydrazines. This method involves the condensation of a hydrazine with a carbonyl compound to form a hydrazone intermediate, which is then reduced to the corresponding hydrazine derivative.

For the synthesis of this compound, this pathway would typically involve the reaction of methylhydrazine with an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634) (for the but-2-en-1-yl isomer) or methacrolein (B123484) (for the 2-methylprop-2-en-1-yl isomer). The resulting hydrazone is then reduced using a suitable reducing agent.

Recent advancements in biocatalysis have introduced enzymatic methods for reductive hydrazination. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyls with hydrazines, offering a green and highly selective alternative to traditional chemical reductants. These enzymatic reactions can produce substituted acyclic and cyclic N-alkylhydrazines under mild conditions. mdpi.com

Table 2: Key Steps in Reductive Amination for Hydrazine Synthesis

| Step | Reactants | Intermediate | Product |

| 1. Condensation | Hydrazine + Carbonyl Compound | Hydrazone | - |

| 2. Reduction | Hydrazone + Reducing Agent | - | Substituted Hydrazine |

While "halogenation-coupling" is not a standard term for a single named reaction in this context, it can be understood as referring to modern transition-metal-catalyzed cross-coupling reactions where a C-N bond is formed between a hydrazine derivative and an allylic partner, which is often an allyl halide or its equivalent. These methods offer high chemo- and regioselectivity.

Palladium-catalyzed N-allylation is a prominent example. These reactions can couple arylhydrazines with allyl acetates or allyl alcohols to form N-allylhydrazines. acs.orgnih.govnih.gov The choice of ligand is crucial for controlling the selectivity of the reaction. For instance, the use of a DPPPy phosphine (B1218219) ligand in an open-air system has been shown to be effective. acs.org

Iridium-catalyzed N-allylation offers another powerful tool. Highly chemo- and regioselective allylic amination of hydrazones and hydrazides with allylic carbonates can be achieved at ambient temperature using an [Ir(COD)Cl]₂/pyridine catalyst system. organic-chemistry.org This method is particularly noted for producing branched allylic isomers exclusively. organic-chemistry.org

Other transition metals like copper and rhodium have also been employed in related coupling reactions to form substituted hydrazine derivatives. researchgate.netorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org For example, copper-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides has been demonstrated. organic-chemistry.org While these examples often focus on arylhydrazines, the principles can be extended to the synthesis of alkylhydrazines like this compound.

Table 3: Examples of Transition-Metal-Catalyzed N-Allylation of Hydrazine Derivatives

| Metal Catalyst | Hydrazine Substrate | Allylic Partner | Ligand/Additive | Key Feature |

| Palladium | Arylhydrazine | Allyl Acetate | DPPPy | High chemo- and regioselectivity. acs.org |

| Iridium | Hydrazone/Hydrazide | Allylic Carbonate | Pyridine, NH₄I, Et₂Zn | Forms branched isomers exclusively. organic-chemistry.org |

| Rhodium | Arylhydrazine | Allene | DTBM-Segphos | N-selective coupling. researchgate.net |

Synthesis of Key Intermediates and Synthon Development

The synthesis of this compound often relies on the preparation of specific precursors or synthons that can be elaborated in subsequent steps. This indirect approach allows for greater control over the final product's structure.

Methylallyl halides are the key alkylating agents for introducing the methylallyl group. The two common isomers are 1-chloro-2-methylprop-2-ene (methallyl chloride) and 1-bromo-2-methylprop-2-ene (methallyl bromide).

Methallyl chloride can be synthesized via the gas-phase reaction of isobutylene (B52900) with chlorine. The process involves mixing the reactants, followed by separation of the product from hydrogen chloride (HCl) and subsequent purification steps like neutralization and distillation.

Methallyl bromide is commonly prepared from methallyl chloride through a halide exchange reaction (Finkelstein reaction). A solution of methallyl chloride and a bromide salt, such as lithium bromide, in a solvent like acetone (B3395972) is refluxed to yield the more reactive methallyl bromide. nih.gov

Carbazates, which are esters of carbazic acid (H₂NNHCOOH), serve as excellent protected synthons for hydrazine. The ester group, typically a tert-butoxycarbonyl (Boc) group, deactivates one of the nitrogen atoms, allowing for selective functionalization of the other.

tert-Butyl carbazate (N-Boc-hydrazine) is a widely used precursor. It can be prepared through several reliable methods:

From Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Reaction of hydrazine hydrate (B1144303) with Boc₂O in a solvent like isopropanol (B130326) at 0 °C provides tert-butyl carbazate in high yield.

From tert-Butyl phenyl carbonate: Heating a mixture of tert-butyl phenyl carbonate and hydrazine hydrate, followed by workup, also yields the desired product. organic-chemistry.org

From Phenyl chloroformate and tert-Butanol (B103910): This two-step process involves first reacting phenyl chloroformate with tert-butanol to form tert-butyl phenyl carbonate, which is then reacted with hydrazine hydrate. nih.gov

Once formed, tert-butyl carbazate can be selectively alkylated on the terminal nitrogen. This alkylated carbazate can then be deprotected (by removing the Boc group, typically under acidic conditions) to reveal the mono-substituted hydrazine. This strategy provides a controlled route to compounds like this compound by sequential alkylation with methyl and methylallyl halides or by starting with an already methylated carbazate derivative.

Table 4: Synthetic Routes to tert-Butyl Carbazate

| Starting Material 1 | Starting Material 2 | Solvent | Key Conditions | Yield (%) |

| Di-tert-butyl dicarbonate | Hydrazine hydrate | Isopropanol | 0 °C, 2 hours | 97 |

| tert-Butyl phenyl carbonate | Hydrazine hydrate | None (neat) | Heat to ~103 °C | 90 |

| Phenyl chloroformate / tert-Butanol | Hydrazine hydrate | Ionic Liquid | Two steps: Esterification then substitution | 77 |

Oxalate (B1200264) Salt Formation and Utility in Synthesis

Oxalic acid is known to react with hydrazine and its derivatives to form stable, crystalline salts. dtic.mil This property is particularly useful in the synthesis and purification of substituted hydrazines like this compound. The basic nitrogen atoms of the hydrazine moiety readily react with the acidic protons of oxalic acid to form the corresponding oxalate salt.

The formation of an oxalate salt can serve several purposes in a synthetic sequence:

Purification: Substituted hydrazines are often liquids and can be difficult to purify by distillation, especially if they have high boiling points or are thermally unstable. Conversion to a crystalline oxalate salt allows for purification by recrystallization, a technique that can effectively remove impurities. After purification, the free base can be regenerated by treatment with a stronger base.

Handling and Storage: Many low-molecular-weight hydrazines are volatile, toxic, and potentially unstable. Converting them to solid, non-volatile salts improves their handling safety and long-term storage stability.

Characterization: The formation of a sharp-melting crystalline derivative like an oxalate salt can aid in the characterization and identification of the synthesized hydrazine.

While specific studies on the oxalate salt of this compound are not prevalent in the reviewed literature, the formation of benzylhydrazine (B1204620) oxalate and butylhydrazine (B1329735) oxalate demonstrates the general applicability of this method to substituted hydrazines. mdpi.comorgsyn.org A general procedure involves dissolving the crude substituted hydrazine in a suitable solvent and adding a solution of oxalic acid to precipitate the salt, which can then be isolated by filtration. nih.gov Furthermore, oxalic acid has also been noted as an effective acid catalyst in the reductive alkylation of hydrazine derivatives. researchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

Mechanistic Investigations of Alkylation Reactions

The synthesis of this compound via alkylation proceeds through a nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine precursor (either methylhydrazine or allylhydrazine) acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (an allyl or methyl halide, respectively).

The nucleophilicity of the nitrogen atoms in a hydrazine derivative is a key factor. In methylhydrazine, the methyl group is electron-donating, which should theoretically increase the nucleophilicity of the nitrogen atom to which it is attached. However, steric hindrance from the methyl group can also influence which nitrogen atom acts as the nucleophile. Studies on the reactivity of hydrazines have shown that the replacement of a hydrogen atom with a methyl group in ammonia (B1221849) increases nucleophilicity more than the introduction of an amino group. researchgate.net

The direct alkylation of methylhydrazine with an allyl halide can lead to a mixture of products. The reaction can occur at either the N1 (methyl-substituted) or N2 (unsubstituted) nitrogen. The product distribution will be influenced by both electronic and steric factors. The N1 position is more electron-rich due to the inductive effect of the methyl group, but it is also more sterically hindered.

To circumvent the lack of selectivity in direct alkylation, strategies involving the generation of a nitrogen anion are employed. Deprotonation of a hydrazine derivative with a strong base creates a more potent nucleophile. In the case of a protected hydrazine, selective deprotonation can direct the alkylation to a specific nitrogen atom. For instance, the formation of a dianion from a protected hydrazine allows for a controlled, stepwise introduction of different alkyl groups. orgsyn.org

Stereochemical Considerations in Synthetic Routes

When the synthetic route to a substituted hydrazine involves the creation of a chiral center, stereochemical control becomes an important consideration. For a compound like this compound, which is not inherently chiral, stereochemical issues would arise if a chiral precursor or catalyst were used in its synthesis.

The field of asymmetric synthesis of hydrazines has seen significant advancements, particularly through the catalytic asymmetric hydrogenation of hydrazones. These methods often employ transition metal catalysts with chiral ligands to achieve high enantioselectivity. dtic.milsemanticscholar.orgsapub.org For example, nickel-catalyzed asymmetric hydrogenation of hydrazones has been shown to produce chiral hydrazines with excellent yields and enantiomeric excesses. dtic.mil

While these methods are not directly applied to the synthesis of achiral this compound, they are crucial for the synthesis of more complex, chiral hydrazine-containing molecules. The principles of stereocontrol demonstrated in these syntheses, such as the use of chiral catalysts to control the facial selectivity of a reaction, are fundamental to modern organic synthesis. mnstate.eduacsgcipr.org For instance, palladium-catalyzed stereospecific allylation of protected hydrazines with enantioenriched allylic amines proceeds with a net retention of stereochemistry, showcasing a high degree of stereocontrol. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

Yield Enhancement Strategies

Maximizing the yield of this compound requires careful control over reaction conditions to favor the formation of the desired 1,1-disubstituted product while minimizing side reactions, particularly over-alkylation.

One of the most effective strategies for improving yield and selectivity is the use of protecting groups . By temporarily blocking one of the nitrogen atoms or one of the N-H bonds, the alkylation can be directed to the desired position. For example, starting with a protected hydrazine like di-tert-butyl hydrazine-1,2-dicarboxylate (di-Boc-hydrazine), one can perform a stepwise alkylation. nih.gov A comparative study on the synthesis of allylhydrazine (B1197363) found that direct allylation of hydrazine hydrate gave low selectivity and reproducibility, whereas a protecting group strategy significantly improved these outcomes. organic-chemistry.org

Another powerful technique is the polyanion strategy . This involves the deprotonation of a hydrazine derivative with multiple equivalents of a strong base to form a di- or trianion. This highly reactive species can then be selectively alkylated. For instance, the alkylation of a trianion of tert-butyl hydrazinecarboxylate with methyl iodide and allyl bromide has been explored. organic-chemistry.org

The choice of reagents and their stoichiometry is also critical. Using a controlled amount of the alkylating agent can help to reduce the extent of polyalkylation. Additionally, the nature of the leaving group on the alkylating agent can affect the reaction rate and yield.

Solvent Effects and Catalysis in Synthesis

The choice of solvent can have a significant impact on the rate and selectivity of alkylation reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the cation of the base used for deprotonation, leaving a more reactive, "naked" anion as the nucleophile.

Phase-transfer catalysis (PTC) is a particularly effective technique for the alkylation of N-H compounds. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated hydrazine anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. acs.org This allows the reaction to proceed under milder, often biphasic, conditions and can lead to higher yields and selectivities. acsgcipr.org A patent for the synthesis of methylhydrazine mentions the use of tetrabutylammonium bromide as a catalyst. researchgate.net

Various metal-based and Lewis acid catalysts can also be employed to promote the synthesis of substituted hydrazines. Palladium-catalyzed amination reactions have been used to form C-N bonds between aryl halides and hydrazine derivatives. nih.govorganic-chemistry.org Lewis acids, in conjunction with a reducing agent like tin powder, have been shown to catalyze the alkylation of hydrazones with allyl bromide. sapub.org Furthermore, Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) and N,N-dimethylacetamide (DMAc) have been found to catalyze the direct reductive hydrazination of aldehydes and ketones to produce 1,1-disubstituted hydrazines. organic-chemistry.org

Below is a summary of reaction conditions from studies on the synthesis of substituted hydrazines that can be considered for the synthesis of this compound:

Table 1: Overview of Reaction Conditions for Substituted Hydrazine Synthesis

| Precursor/Reaction Type | Alkylating/Coupling Agent | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Protected Hydrazine (Dianion) | Alkyl Halides | n-BuLi | THF | -78 °C to RT | - | orgsyn.org |

| Hydrazones (Reductive Hydrazination) | - | HMPA / Trichlorosilane | DCM | 0-25 °C | up to 98% | organic-chemistry.org |

| Hydantoins (Alkylation) | Allyl Halides | TBAB / KOH | Dichloromethane/Water | RT | High | acs.org |

| Arylhydrazines (Allylic Substitution) | Allyl Acetates | Palladium Catalyst | - | Mild | Good | organic-chemistry.org |

| Hydrazine Derivatives (Reductive Alkylation) | Aldehydes/Ketones | α-Picoline-borane / Oxalic Acid | - | - | - | researchgate.net |

| Phenylhydrazine (Alkylation) | Methyl Iodide | Sodamide | Liquid Ammonia | - | - | orgsyn.org |

Chemical Reactivity and Derivatization of 1 Methylallylhydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in 1-Methylallylhydrazine is strongly nucleophilic due to the presence of lone pairs of electrons on the nitrogen atoms. This enables it to readily attack electron-deficient centers, most notably the carbon atom of carbonyl groups.

This compound reacts with aldehydes and ketones in a condensation reaction that is characteristic of primary amines and hydrazines. wikipedia.orgresearchgate.netyoutube.com The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This process is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. quimicaorganica.orgyoutube.com

A notable example is the reaction with pyruvic acid. The reaction of a hydrazine with pyruvic acid is known to form a stable hydrazone derivative. nih.gov In the case of this compound, it would react with the keto group of pyruvic acid or ketocarboxylic acid esters to form the corresponding 1-methylallylhydrazone. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final hydrazone product. quimicaorganica.org

Table 1: Reaction of this compound with Representative Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Pyruvic Acid | Pyruvic Acid 1-Methylallylhydrazone |

| This compound | Ethyl Acetoacetate (a ketoester) | Ethyl Acetoacetate 1-Methylallylhydrazone |

| This compound | Acetone (B3395972) | Acetone 1-Methylallylhydrazone |

The condensation reaction between this compound and a carbonyl compound results in the formation of a hydrazone. wikipedia.org Hydrazones are a class of organic compounds characterized by the structure R1R2C=NNH-R3. wikipedia.org In this specific case, the products are N-(1-methylallyl)hydrazones. These derivatives are generally stable compounds and serve as important intermediates in various synthetic pathways. wikipedia.orgresearchgate.net The formation of hydrazones is a reversible reaction, though the equilibrium often favors the product, especially with the removal of water. wikipedia.org

The reaction can be generalized as: CH3CH=CHCH(CH3)NHNH2 + R-CO-R' ⇌ CH3CH=CHCH(CH3)N-N=C(R)(R') + H2O

The hydrazones formed from this compound can undergo subsequent intramolecular cyclization reactions to form heterocyclic compounds, which is a common strategy in organic synthesis. rsc.orgrsc.org A prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a hydrazine reacts with a 1,3-dicarbonyl compound. mdpi.comyoutube.com

In this process, this compound would first react with a β-keto ester (a 1,3-dicarbonyl compound) to form a hydrazone intermediate. This intermediate can then undergo an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to a ring closure. Subsequent dehydration results in the formation of a stable, aromatic pyrazole ring. dergipark.org.trorganic-chemistry.org The substituents on the final pyrazole ring are determined by the structure of the starting 1,3-dicarbonyl compound. This method is a versatile and widely used approach for synthesizing substituted pyrazoles. mdpi.comdergipark.org.tr

Electrophilic Behavior and Addition Reactions of the Allylic Group

The allylic group in this compound consists of a double bond adjacent to a saturated carbon atom, which imparts unique reactivity to this part of the molecule.

Allylic C-H functionalization involves the reaction at the carbon atom adjacent to the double bond. These reactions are a powerful tool for introducing new functional groups and are often catalyzed by transition metals. rsc.orgrsc.org The allylic position of this compound can potentially be targeted for functionalization, such as amination, oxidation, or alkylation, through the formation of a π-allyl metal complex intermediate. rsc.orgemory.edu Such transformations allow for the modification of the allylic moiety without altering the hydrazine group, provided the reaction conditions are selective. This area of chemistry has expanded significantly, offering pathways to create complex molecules from simple olefins. rsc.orgchemrxiv.org

Table 2: Potential Allylic Functionalization Reactions

| Reaction Type | Reagent Type | Potential Product Feature |

|---|---|---|

| Allylic Amination | Nitrogen Source (e.g., Dioxazolones) | Introduction of a second nitrogen-containing group |

| Allylic Oxidation | Oxidizing Agent | Formation of an allylic alcohol or ketone |

| Allylic Alkylation | Alkylating Agent | Carbon-carbon bond formation at the allylic position |

The carbon-carbon double bond in the allylic group can participate in cycloaddition reactions, where it reacts with a conjugated system to form a cyclic compound. researchgate.net One of the most common examples is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the allyl group can act as the dienophile (the 2π-electron component), reacting with a 1,3-diene to form a six-membered ring. researchgate.net

Another significant class is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition, where the double bond reacts with a 1,3-dipole (such as a nitrile imine or an azide) to generate a five-membered heterocyclic ring. nih.govsciforum.net The reactivity and regioselectivity of these cycloadditions depend on the electronic properties of both the allyl group in this compound and the reacting partner. nih.gov These reactions are highly valuable for the stereocontrolled synthesis of complex cyclic structures.

Heterocyclization Pathways Initiated by this compound

This compound, an unsymmetrical substituted hydrazine, serves as a versatile building block in heterocyclic synthesis. The presence of two distinct nitrogen atoms—one terminal (NH₂) and one substituted (N-Methylallyl)—allows for regiochemical considerations in cyclization reactions, leading to a variety of heterocyclic scaffolds. Its reactivity is primarily centered on the nucleophilic character of the terminal amino group, which readily participates in condensation reactions with electrophilic synthons.

Synthesis of Pyrazolone (B3327878) Derivatives

The synthesis of pyrazolone derivatives from this compound typically follows the Knorr pyrazole synthesis pathway. This well-established method involves the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound, most commonly a β-ketoester like ethyl acetoacetate. mdpi.comrsc.org

The reaction mechanism initiates with the nucleophilic attack of the more reactive terminal NH₂ group of this compound on one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to yield the 5-pyrazolone ring. Due to the unsymmetrical nature of this compound, the reaction proceeds with high regioselectivity, resulting in the formation of a 1-substituted pyrazolone. The methyl and allyl groups remain attached to the N1 position of the heterocyclic ring.

The general reaction is as follows: this compound + β-Ketoester → 1-(Methylallyl)-pyrazol-5-one + Alcohol + Water

Table 1: Synthesis of Pyrazolone Derivatives from this compound and Various β-Ketoesters

| β-Ketoester Reagent | Resulting Pyrazolone Derivative |

| Ethyl acetoacetate | 3-Methyl-1-(1-methylallyl)pyrazol-5-one |

| Ethyl benzoylacetate | 3-Phenyl-1-(1-methylallyl)pyrazol-5-one |

| Ethyl trifluoroacetoacetate | 3-(Trifluoromethyl)-1-(1-methylallyl)pyrazol-5-one |

Formation of Pyridazinone Derivatives

Pyridazinone heterocycles can be synthesized by reacting this compound with γ-ketoacids or their ester equivalents. This reaction is a classical method for constructing the six-membered pyridazine (B1198779) ring system. researchgate.netliberty.edu

The reaction pathway involves an initial condensation between the terminal amino group of this compound and the ketone carbonyl of the γ-ketoacid, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine moiety on the carboxylic acid (or ester) carbonyl, followed by dehydration to yield the stable pyridazinone ring. mdpi.com The 1-Methylallyl group becomes a substituent on the nitrogen atom at position 2 of the resulting pyridazinone ring.

Table 2: Formation of Pyridazinone Derivatives from this compound

| γ-Ketoacid Reagent | Resulting Pyridazinone Derivative |

| Levulinic acid | 6-Methyl-2-(1-methylallyl)pyridazin-3(2H)-one |

| 4-Benzoylbutanoic acid | 6-Phenyl-2-(1-methylallyl)pyridazin-3(2H)-one |

| 4-Oxo-4-(thiophen-2-yl)butanoic acid | 6-(Thiophen-2-yl)-2-(1-methylallyl)pyridazin-3(2H)-one |

Reaction with Carboxylic Acid Anhydrides Leading to Heterocycles

The reaction of this compound with carboxylic acid anhydrides is a nucleophilic acyl substitution reaction. The highly nucleophilic terminal -NH₂ group attacks one of the electrophilic carbonyl carbons of the anhydride (B1165640). This leads to the cleavage of the anhydride and the formation of an N-acylhydrazide, also known as a hydrazide. researchgate.netosti.gov

These resulting acylhydrazides are stable intermediates that are valuable precursors for the synthesis of other heterocyclic systems. For example, depending on the structure of the initial anhydride, the acylhydrazide can undergo further acid-catalyzed dehydration and cyclization to form five-membered heterocycles such as 1,3,4-oxadiazoles. If a cyclic anhydride like succinic anhydride is used, the initial reaction forms a hydrazinocarboxylic acid, which can then be cyclized to form a pyridazinone derivative.

Table 3: Acylhydrazide Formation from this compound and Anhydrides

| Carboxylic Acid Anhydride | Initial Acylhydrazide Product | Potential Heterocyclic Product (after cyclization) |

| Acetic anhydride | 1-Acetyl-2-(1-methylallyl)hydrazine | 2,5-Dimethyl-1,3,4-oxadiazole (requires further steps) |

| Benzoic anhydride | 1-Benzoyl-2-(1-methylallyl)hydrazine | 2,5-Diphenyl-1,3,4-oxadiazole (requires further steps) |

| Succinic anhydride | 4-(2-(1-Methylallyl)hydrazinyl)-4-oxobutanoic acid | 6-Hydroxy-2-(1-methylallyl)pyridazin-3(2H)-one |

| Phthalic anhydride | 2-(2-(1-Methylallyl)hydrazinecarbonyl)benzoic acid | 2-(1-Methylallyl)phthalazin-1,4-dione |

Other Condensed Heterocyclic Systems

Beyond single-ring systems, this compound can be employed to construct condensed or fused heterocyclic systems. A common strategy involves the reaction of the hydrazine with a pre-existing heterocyclic scaffold containing reactive functional groups positioned for annulation.

For example, the synthesis of 1,2,3-triazolo[4,5-d]pyridazines can be achieved by reacting hydrazine derivatives with 1,2,3-triazole dicarbonyl species. mdpi.com In a hypothetical pathway, a suitably substituted triazole could react with this compound. The reaction would proceed through the formation of a diacylhydrazide intermediate, which subsequently cyclizes under acidic or thermal conditions to form the fused triazolopyridazine ring system. The 1-Methylallyl group would be appended to the nitrogen of the newly formed pyridazine ring, influencing the final properties of the condensed system.

Advanced Mechanistic Studies of this compound Reactions

Kinetic Analysis of Derivatization Reactions

Specific kinetic data, such as rate constants and activation energies for derivatization reactions involving this compound, are not extensively documented in the available literature. However, the kinetic analysis of such reactions can be understood by examining analogous systems, such as the formation of hydrazones from other substituted hydrazines. researchgate.net

The formation of heterocyclic derivatives from this compound and carbonyl compounds is not a single-step process. The mechanism typically involves at least two key stages:

Nucleophilic Addition: The reaction initiates with the reversible nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine. researchgate.net

Dehydration/Cyclization: This carbinolamine intermediate then undergoes a rate-determining dehydration step to form a hydrazone. libretexts.org In heterocyclization reactions, this step is often combined with an intramolecular cyclization, ultimately leading to the final ring structure after the elimination of a water molecule.

A kinetic analysis would typically involve monitoring the concentration of reactants or products over time, often using UV-Vis spectroscopy. The rate of these reactions is influenced by several factors:

pH: The reaction is often acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, but too much acid will protonate the hydrazine, rendering it non-nucleophilic.

Steric Effects: The steric bulk of the substituents on both the hydrazine and the carbonyl compound can hinder the initial nucleophilic attack, thereby slowing the reaction rate.

Electronic Effects: The 1-methylallyl substituent on the hydrazine has a modest electron-donating effect, which can slightly increase the nucleophilicity of the terminal NH₂ group compared to unsubstituted hydrazine. A quantitative kinetic study would be necessary to determine the precise impact of this group on the reaction rate constants compared to other alkyl or aryl hydrazines.

By performing these reactions with a series of substituted carbonyl compounds and applying principles like the Hammett equation, one could quantitatively assess the electronic effects on the transition state and gain deeper insight into the reaction mechanism.

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. For a molecule like this compound, which contains multiple reactive sites—including the two nitrogen atoms of the hydrazine moiety and the allylic double bond—isotopic labeling would be indispensable for elucidating its reaction pathways.

Hypothetical Labeling Scenarios and Expected Outcomes:

To understand reactions such as alkylation, acylation, or cycloaddition involving this compound, specific atoms could be replaced with their heavier, stable isotopes.

Nitrogen-15 (¹⁵N) Labeling: Synthesizing this compound with ¹⁵N at either the N1 (methyl-substituted) or N2 position would clarify which nitrogen atom acts as the primary nucleophile in substitution reactions. For instance, in a reaction with an alkyl halide, mass spectrometry or ¹⁵N NMR of the product would reveal the exact site of alkylation.

Carbon-13 (¹³C) Labeling: Placing a ¹³C label at various positions on the allyl group would be critical for studying reactions involving the double bond, such as electrophilic additions or pericyclic reactions (e.g., Diels-Alder). Tracking the position of the ¹³C label in the final product can confirm or disprove proposed rearrangement mechanisms, such as allylic shifts.

Deuterium (B1214612) (²H) Labeling: Replacing specific hydrogen atoms with deuterium can help determine if a particular C-H bond is broken during the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. Labeling the methyl group or the allylic carbons could provide insight into rearrangement, elimination, or oxidation-reduction pathways.

A hypothetical study on the reaction of this compound with a generic electrophile (E⁺) could yield the following insights, presented in the data table below.

| Isotopic Label Position | Proposed Reaction Step | Analytical Technique | Expected Observation for Pathway Confirmation |

| ¹⁵N at N1 | Nucleophilic Attack | ¹⁵N NMR / Mass Spec | ¹⁵N signal shift confirms N1 as the nucleophile; product mass corresponds to ¹⁵N-labeled product. |

| ¹⁵N at N2 | Nucleophilic Attack | ¹⁵N NMR / Mass Spec | ¹⁵N signal shift confirms N2 as the nucleophile; product mass corresponds to ¹⁵N-labeled product. |

| ¹³C at C3 of Allyl Group | Electrophilic Addition | ¹³C NMR | Position of the ¹³C signal in the product indicates whether addition follows Markovnikov or anti-Markovnikov rules. |

| ²H on Methyl Group | Deprotonation/Rearrangement | Kinetic Analysis | A significant kinetic isotope effect (slower reaction rate) would suggest C-H bond breaking is involved in the rate-limiting step. |

These studies, while theoretical for this specific compound, are standard practice in mechanistic organic chemistry and would be essential for mapping the precise reactivity of this compound.

Transition State Analysis for Key Transformations

Transition state analysis, primarily through computational chemistry, provides a molecular-level view of a reaction as it occurs, detailing the high-energy, transient species that exist between reactants and products. This analysis is crucial for understanding reaction rates, selectivity (chemo-, regio-, and stereo-), and the influence of catalysts or solvents.

For this compound, key transformations would likely include nucleophilic substitution at the N2 nitrogen, electrophilic addition to the allyl double bond, and potential nih.govnih.gov-sigmatropic rearrangements (aza-Cope rearrangement).

Computational Modeling of Key Transformations:

Using Density Functional Theory (DFT) calculations, the geometries and energies of the reactants, transition states, and products can be modeled.

Nucleophilic Attack: The reaction of this compound with an electrophile like methyl iodide would be modeled to compare the activation energies for attack at the N1 versus the N2 position. It is generally expected that the less sterically hindered and more electron-rich N2 atom would be the preferred site of attack. The transition state would feature a partially formed N-C bond and a partially broken C-I bond.

Electrophilic Addition: The addition of an electrophile like HBr to the allyl double bond would proceed through a carbocation intermediate. Transition state analysis would focus on the formation of the most stable carbocation (secondary vs. primary), thus predicting the regioselectivity of the addition. The transition state would show the partial formation of a C-Br bond and the breaking of the π-bond.

Aza-Cope Rearrangement: The allylhydrazine (B1197363) moiety is structurally suited for a nih.govnih.gov-sigmatropic rearrangement. Computational analysis could determine the activation energy barrier for this transformation. The transition state would be characterized by a cyclic, six-membered arrangement of atoms where C-C and N-N bonds are partially broken and new C-N bonds are partially formed.

The following table summarizes hypothetical calculated activation energies for these key transformations, providing a quantitative basis for predicting the most favorable reaction pathway under given conditions.

| Transformation | Reactants | Transition State Geometry | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Nucleophilic Substitution (SN2) | This compound + CH₃I | Partial N-C bond formation at N2 | ~15-20 | Favorable reaction at the terminal nitrogen. |

| Electrophilic Addition | This compound + HBr | Formation of a secondary carbocation intermediate | ~10-15 | Regioselective addition to the double bond. |

| Aza-Cope Rearrangement | This compound | Six-membered cyclic structure | >30 | High energy barrier; likely requires thermal conditions. |

This computational analysis reveals that, under standard conditions, electrophilic addition to the allyl group and nucleophilic substitution at the unsubstituted nitrogen are likely to be the most kinetically favored reactions. The sigmatropic rearrangement, while mechanistically plausible, would likely require significant energy input to overcome its higher activation barrier.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular architecture of 1-Methylallylhydrazine. These techniques provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound in solution. Advanced NMR techniques, including two-dimensional (2D) experiments, offer profound insights into the molecule's conformation and configuration.

Due to the presence of the chiral center at the methyl-substituted carbon of the allyl group and the potential for restricted rotation around the N-N bond, this compound can exist as a mixture of conformers and stereoisomers. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of protons, which is critical for elucidating the preferred conformations. copernicus.orgresearchgate.net The coupling constants (J-values) observed in high-resolution proton (¹H) NMR spectra provide valuable information about the dihedral angles between adjacent protons, further aiding in conformational assignment.

For a detailed analysis, ¹H and ¹³C NMR spectra would be acquired. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons of the allyl group will exhibit characteristic shifts, with the vinyl protons appearing at higher chemical shifts than the methylene and methine protons. The methyl group protons would appear as a doublet due to coupling with the adjacent methine proton. Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the proton and carbon signals. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂C= | 5.0 - 5.3 | 115 - 120 |

| =CH- | 5.7 - 6.0 | 135 - 140 |

| -CH(CH₃)- | 3.0 - 3.5 | 55 - 60 |

| -CH₃ | 1.1 - 1.3 | 15 - 20 |

| -NH-NH₂ | Broad, variable | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of this compound and for studying its fragmentation behavior. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. researchgate.net

The fragmentation of this compound upon ionization in the mass spectrometer provides a unique fingerprint that can be used for its identification. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments. chemguide.co.uklibretexts.org Common fragmentation patterns for hydrazine (B178648) derivatives involve cleavage of the N-N bond and rearrangements. For this compound, characteristic fragmentation would likely involve the loss of the allyl group or the methyl group.

Table 2: Potential High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Potential Fragmentation Origin |

| [C₄H₁₀N₂]⁺ | 86.0844 | Molecular Ion |

| [C₃H₅]⁺ | 41.0391 | Loss of -NHNHCH₃ |

| [CH₅N₂]⁺ | 45.0453 | Loss of C₃H₅ |

| [C₄H₉N]⁺ | 71.0735 | Loss of NH₂ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.comyoutube.com These vibrations are characteristic of the specific bonds and functional groups present in this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the alkyl and vinyl groups (around 2800-3100 cm⁻¹), C=C stretching of the allyl group (around 1640 cm⁻¹), and N-H bending (around 1600 cm⁻¹). ias.ac.innih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C and C-C bonds of the allyl group. nih.gov The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. rsc.orgresearchgate.netresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (strong, broad) | Weak |

| C-H Stretch (sp²) | 3010 - 3090 (medium) | Medium |

| C-H Stretch (sp³) | 2850 - 2960 (medium) | Medium |

| C=C Stretch | 1640 - 1650 (medium) | Strong |

| N-H Bend | 1590 - 1620 (medium) | Weak |

Note: These are predicted frequencies based on the analysis of similar functional groups.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydrazine group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and thermal degradation. researchgate.netresearchgate.net

To overcome these issues, derivatization is commonly employed to convert the polar hydrazine into a more volatile and thermally stable derivative. rsc.org Common derivatizing agents for hydrazines include aldehydes and ketones, which form stable hydrazones. cdc.gov For instance, reaction with acetone (B3395972) would yield the corresponding acetone hydrazone of this compound, which would be amenable to GC-MS analysis. researchgate.net The mass spectrometer provides definitive identification of the derivative based on its mass spectrum and fragmentation pattern. rsc.org

Table 4: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 400 amu |

Note: These parameters are illustrative and would require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. cdc.gov Reversed-phase HPLC with a C18 column is a common approach for the analysis of polar compounds. rasayanjournal.co.in

The choice of mobile phase is critical for achieving good separation. A mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol is typically used. pensoft.net Detection can be achieved using a variety of detectors, with ultraviolet (UV) detection being common if the analyte or its derivative possesses a chromophore. nih.gov For compounds lacking a strong UV chromophore, derivatization with a UV-active or fluorescent tag can be employed to enhance sensitivity. researchgate.netscribd.com Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. nih.gov

Table 5: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Note: This is a generic method and would need to be optimized for the specific analytical requirements.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex matrices. jetir.orgnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of hydrazine derivatives, offering high sensitivity and specificity. longdom.org The combination of liquid chromatography's separation capabilities with the precise identification and quantification power of tandem mass spectrometry makes it an indispensable technique. longdom.orgchemijournal.com

The analysis of hydrazine compounds like this compound by LC-MS/MS often requires a derivatization step. This is because small, polar, and highly reactive molecules can exhibit poor retention on standard reversed-phase chromatography columns and may not ionize efficiently. researchgate.net Derivatization converts the analyte into a less polar, more stable, and more easily ionizable derivative. researchgate.net For instance, aldehydes such as p-dimethylaminobenzaldehyde can be used to derivatize hydrazine, yielding a product that is highly responsive to LC-MS/MS analysis. nih.gov

Analytical Workflow:

Sample Preparation and Derivatization: The sample containing this compound is reacted with a derivatizing agent to form a stable hydrazone.

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A C18 or similar column is typically used with a gradient elution of mobile phases, such as acetonitrile and water with additives like ammonium (B1175870) acetate, to separate the derivative from other components in the mixture. researchgate.net

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the derivatized analyte. longdom.org

Tandem Mass Spectrometry (MS/MS) Analysis: In the mass spectrometer, a specific precursor ion (the molecular ion of the derivatized this compound) is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. uab.edu

The selection of specific mass transitions (precursor ion → product ion) allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting interfering substances. uab.edu

Below is a hypothetical table of LC-MS/MS parameters that could be developed for the analysis of a derivatized this compound.

| Parameter | Description |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 5mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 5mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Hypothetical Precursor Ion (m/z) | [M+H]+ of derivatized analyte |

| Hypothetical Product Ion (m/z) | Specific fragment ion for quantification |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. psvmkendra.com This technique can provide unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For a compound like this compound, which may exist as a salt or a stable crystalline derivative, X-ray crystallography would yield invaluable information about its solid-state conformation and intermolecular interactions.

The process involves several key steps:

Crystal Growth: A single, high-quality crystal of the compound (or a suitable crystalline derivative) is required. This is often the most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected by a detector. mdpi.com

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using sophisticated computational methods. mdpi.com The result is an electron density map from which the final molecular structure is refined.

While a specific crystal structure for this compound is not publicly documented, the analysis would reveal the exact geometry of the methyl and allyl groups relative to the hydrazine backbone. Furthermore, it would elucidate any hydrogen bonding networks or other intermolecular forces that stabilize the crystal lattice. researchgate.net Such data is crucial for understanding the compound's physical properties and for computational modeling studies.

Method Validation and Quality Control in Analytical Chemistry for Hydrazine Derivatives

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. scholarsresearchlibrary.com For hydrazine derivatives, which are often reactive and may be present at low levels, robust method validation is essential to ensure data reliability. rasayanjournal.co.in According to International Conference on Harmonisation (ICH) guidelines, several key parameters must be evaluated. scholarsresearchlibrary.comscirp.org

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) value close to 0.999 is typically desired. rasayanjournal.co.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and then measured. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. rasayanjournal.co.in

The following table summarizes the typical acceptance criteria for these validation parameters in the analysis of a hydrazine derivative.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |

| Accuracy (% Recovery) | Typically between 90-110% for low concentrations. scirp.org |

| Precision (RSD) | ≤ 15% at the LOQ, lower for higher concentrations. |

| Robustness | RSD of results should remain within acceptable limits after minor procedural changes. |

By rigorously validating the analytical methods used for this compound, laboratories can ensure the integrity and quality of their data, which is paramount for research, development, and quality control applications.

Computational and Theoretical Chemistry of 1 Methylallylhydrazine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that relates the electronic properties of a molecule to its electron density. A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity.

For 1-Methylallylhydrazine, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety, specifically on the nitrogen atoms with their lone pairs of electrons, and to a lesser extent, on the π-system of the allyl group. The nitrogen lone pairs are higher in energy than the C=C π bond, making them the primary sites for electrophilic attack. The LUMO is anticipated to be an antibonding π* orbital associated with the C=C double bond of the allyl group, indicating that this region is the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In analogous compounds, such as simple hydrazines and allylic amines, DFT calculations have shown HOMO-LUMO gaps that are indicative of reactive species. For instance, studies on hydrazine derivatives often report HOMO-LUMO gaps in the range of 4-6 eV, suggesting a moderate to high level of chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Methylhydrazine | B3LYP/6-31G(d) | -6.2 | 2.1 | 8.3 |

| Allylamine | B3LYP/6-31G(d) | -5.8 | 1.5 | 7.3 |

Note: These values are for illustrative purposes and are based on typical DFT calculations for analogous compounds. The actual values for this compound would require specific calculations.

Ab Initio Calculations of Ground State Geometries

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are highly reliable for determining the ground state geometries of molecules, including bond lengths, bond angles, and dihedral angles.

For this compound, the ground state geometry is expected to feature a gauche conformation around the N-N bond, similar to hydrazine and methylhydrazine. This preference is due to the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms. The presence of the methyl and allyl groups will introduce further steric and electronic effects that fine-tune the geometry.

Based on ab initio calculations of related molecules, the following geometric parameters can be anticipated for this compound.

Table 2: Predicted Ground State Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Analogous Compound Data |

| N-N Bond Length | ~1.45 Å | Hydrazine: ~1.45 Å |

| C-N (methyl) Bond Length | ~1.47 Å | Methylamine: ~1.47 Å |

| C-N (allyl) Bond Length | ~1.46 Å | Allylamine: ~1.46 Å |

| C=C Bond Length | ~1.34 Å | Propene: ~1.34 Å |

| N-N-C Angle | ~110-112° | Methylhydrazine: ~111° |

| H-N-H Angle | ~107° | Hydrazine: ~107° |

Note: These are estimated values based on data from analogous compounds. The actual geometry would be influenced by the interplay of all substituents.

Conformational Analysis and Energetics

The flexibility of the N-N single bond and the C-N bonds in this compound allows for the existence of multiple conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. For this compound, a PES scan of the rotation around the N-N bond would reveal the relative stabilities of its different conformers.

It is expected that the PES for the N-N bond rotation in this compound will show two minima corresponding to the gauche conformers, and two transition states corresponding to the eclipsed (syn) and anti-periplanar conformations. The gauche conformers are anticipated to be the most stable due to the minimization of lone pair-lone pair repulsion. The syn-periplanar conformation, where the methyl and allyl groups are eclipsed, would likely be the highest energy point on the PES due to both lone pair repulsion and steric hindrance.

Torsional Angle Dependencies

The key torsional angles that define the conformation of this compound are the C-N-N-C dihedral angle and the dihedral angles associated with the rotation of the methyl and allyl groups. The energy of the molecule is highly dependent on these angles.

N-N Torsion: As with hydrazine, the torsional barrier around the N-N bond is significant. In methylhydrazine, the trans barrier (rotation through the anti-periplanar conformation) has been calculated to be around 3-4 kcal/mol, while the cis barrier (rotation through the syn-periplanar conformation) is higher, in the range of 8-10 kcal/mol. Similar barriers are expected for this compound, with the gauche conformer being the global minimum.

C-N Torsion: Rotation around the C-N bonds will also have associated energy barriers. The rotation of the methyl group is expected to have a relatively low barrier, typically around 3 kcal/mol. The rotation of the allyl group will be more complex due to the interplay of steric and electronic effects with the hydrazine moiety.

Reactivity Prediction and Mechanistic Modeling

Computational chemistry can be used to predict the reactivity of a molecule and to model the mechanisms of its reactions. For this compound, its reactivity is expected to be dominated by the nucleophilic character of the nitrogen atoms and the presence of the reactive allyl group.

The lone pairs on the nitrogen atoms make this compound a good nucleophile, likely to react with electrophiles. The relative nucleophilicity of the two nitrogen atoms will be influenced by the electronic effects of the methyl and allyl substituents. The methyl group is a weak electron-donating group, which would slightly increase the nucleophilicity of the nitrogen it is attached to. The allyl group can also influence the electron density through inductive and hyperconjugative effects.

The allyl group itself is a site of potential reactivity. It can undergo electrophilic addition reactions at the C=C double bond. Furthermore, the allylic protons (on the carbon adjacent to the double bond) can be abstracted, leading to the formation of a resonance-stabilized allylic radical or anion.

Mechanistic modeling using DFT can be employed to study the pathways of these reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most favorable reaction pathways. For example, the mechanism of electrophilic addition to the double bond or nucleophilic substitution at the nitrogen atoms could be elucidated through such computational studies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For this compound, computational calculations, typically employing Density Functional Theory (DFT) with a basis set such as 6-311++G(d,p), are used to determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO also provides crucial information, indicating the likely sites for nucleophilic and electrophilic attack, respectively. In this compound, the HOMO is generally localized around the hydrazine moiety, particularly the terminal nitrogen atom, suggesting this is the primary site for electrophilic attack. Conversely, the LUMO's distribution highlights the regions susceptible to nucleophilic attack.

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -Value | Electron-donating capability |

| LUMO Energy | +Value | Electron-accepting capability |

| HOMO-LUMO Gap | Calculated Difference | Chemical reactivity and stability |

Note: Specific energy values are highly dependent on the computational method and basis set used. The values presented here are illustrative of a typical DFT calculation.

Reaction Coordinate Mapping for Synthetic Pathways

Reaction coordinate mapping is a computational technique used to elucidate the mechanism of a chemical reaction by identifying the minimum energy path connecting reactants to products via a transition state. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations. An IRC analysis begins from the optimized geometry of a transition state and follows the steepest descent path on the potential energy surface to confirm that it connects the intended reactants and products.

In the context of this compound synthesis, for instance, in the alkylation of hydrazine with 1-chloro-2-butene, reaction coordinate mapping can model the entire process. This involves locating the transition state structure for the nucleophilic substitution reaction. The IRC calculation would then trace the geometric changes and energy profile as the N-C bond forms and the C-Cl bond breaks. This analysis provides a detailed, step-by-step visualization of the reaction, revealing the energy barriers (activation energy) and the stability of any intermediates, which is invaluable for optimizing synthetic protocols.

Spectroscopic Property Prediction

Computational NMR Chemical Shift Predictions

Computational methods, particularly DFT, are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, predicting the ¹H and ¹³C NMR spectra can aid in its structural confirmation and the assignment of experimental signals. Calculations would be performed on the molecule's optimized geometry. The accuracy of these predictions is sensitive to the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). Comparing the computationally predicted chemical shifts with experimental data serves as a rigorous test of the calculated molecular structure.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 (Methyl) | Value | Value |

| C2 (CH) | Value | Value |

| C3 (CH) | Value | Value |

| C4 (CH₂) | Value | Value |

| N1 | Value | - |

| N2 | Value | - |

Note: Predicted chemical shifts are illustrative and vary with the level of theory and solvation model.

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation on the optimized molecular geometry. The output provides the frequencies of the normal modes of vibration and their corresponding intensities (for IR) or activities (for Raman).

For this compound, these calculations can predict the entire vibrational spectrum. Key vibrational modes would include N-H stretching, C-H stretching, C=C stretching, and various bending and torsional modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the computational method, thereby improving agreement with experimental data. This allows for a confident assignment of the peaks observed in the experimental IR and Raman spectra to specific molecular motions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity |

| N-H Stretch | ~3300-3400 | Medium |

| C-H Stretch (sp²) | ~3000-3100 | Medium-Strong |

| C-H Stretch (sp³) | ~2850-2950 | Medium-Strong |

| C=C Stretch | ~1650 | Medium |

| NH₂ Scissoring | ~1600 | Medium |

Note: Frequencies are typical ranges and would be calculated specifically for the molecule's normal modes.

Applications of 1 Methylallylhydrazine in Specialized Chemical Research

Role as a Building Block in Complex Molecule Synthesis

1-Methylallylhydrazine serves as a versatile building block in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Its unique structural features, combining a reactive hydrazine (B178648) moiety with an allyl group, allow for a variety of chemical transformations.

Precursor for Nitrogen-Containing Heterocycles

The hydrazine functional group in this compound is a key component in the construction of various heterocyclic rings. One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and widely used method for preparing pyrazoles, often referred to as the Knorr pyrazole synthesis. In this reaction, one nitrogen atom of the hydrazine initially forms an imine with one of the carbonyl groups, followed by the formation of an enamine with the second carbonyl group, which then cyclizes and dehydrates to form the aromatic pyrazole ring. While specific examples detailing the use of this compound in this reaction are not extensively documented in publicly available literature, its structural similarity to other substituted hydrazines suggests its potential as a precursor for 1-substituted pyrazoles.

Another significant application of hydrazine derivatives is in the Fischer indole synthesis, a powerful method for constructing the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to form a di-imine intermediate. This intermediate subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. Although the classic Fischer indole synthesis utilizes arylhydrazines, the fundamental reactivity of the hydrazine moiety is central to this transformation.

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Hydrazine derivatives can participate in MCRs to generate a diverse array of heterocyclic compounds. For instance, MCRs involving hydrazines, aldehydes, and active methylene compounds are utilized in the synthesis of various nitrogen-containing heterocycles. The ability of this compound to act as a dinucleophile makes it a suitable candidate for such reactions, where both nitrogen atoms can engage in bond-forming events. While specific research detailing the application of this compound as a scaffold in MCRs is limited, the general reactivity patterns of hydrazines in these transformations suggest its potential for the rapid construction of complex molecular architectures.

Applications as a Ligand or Ligand Precursor in Coordination Chemistry

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the molecule to function as a ligand in the formation of coordination compounds.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. Hydrazine-functionalized ligands have been incorporated into MOFs. For example, a hydrazine-functionalized UiO-66(Hf) MOF has been prepared and utilized as a heterogeneous catalyst. The hydrazine groups within the MOF structure can provide active sites for catalysis. While there is no specific literature on the use of this compound as a primary or secondary building unit in MOF synthesis, its bifunctional nature, with two nitrogen atoms capable of coordination, suggests its potential as a linker or a modulating agent in the design of novel MOF structures.

Homogeneous and Heterogeneous Catalysis Development